methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate
Description
Methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate is a synthetic small molecule featuring a 7-membered cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a carbamoyl-linked methyl benzoate moiety at position 2. Its molecular formula is C₂₁H₂₀N₂O₃S, with a molecular weight of 380.46 g/mol.
Properties
IUPAC Name |
methyl 4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-24-19(23)13-9-7-12(8-10-13)17(22)21-18-15(11-20)14-5-3-2-4-6-16(14)25-18/h7-10H,2-6H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPVGDPAWCUUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Replacing the benzamide group in T187 with a methyl benzoate carbamoyl group (target compound) introduces an ester moiety, which could alter metabolic stability and solubility .
Substituent Variations and Functional Group Impact
The target compound’s 3-cyano and methyl benzoate groups differentiate it from analogues with alternative substituents:
Key Observations :
- Polarity : The methyl benzoate carbamoyl group in the target compound likely enhances aqueous solubility compared to lipophilic substituents like trifluoromethylphenyl thiourea .
- Reactivity : Unlike the chloroacetamide derivative , the target compound’s ester group is less prone to nucleophilic substitution, suggesting improved stability.
Key Observations :
- Precursor Availability: High-yield synthesis of the 3-cyano-cyclohepta[b]thiophen-2-amine precursor (~75%) supports scalable production of derivatives like the target compound .
- Functionalization : Introducing the methyl benzoate group likely requires coupling reactions (e.g., carbamoylation), which may necessitate optimization to avoid side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
